molecular formula C5H12N2O B587557 3-Amino-2,2-dimethylpropanamide-d6 CAS No. 1246820-97-2

3-Amino-2,2-dimethylpropanamide-d6

Cat. No.: B587557
CAS No.: 1246820-97-2
M. Wt: 122.201
InChI Key: HKQZJXVIXAPOPZ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Amino-2,2-dimethylpropanamide-d6 involves the incorporation of deuterium atoms into the molecular structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor compound are replaced with deuterium . This can be achieved using deuterated reagents under specific reaction conditions. Industrial production methods may involve large-scale hydrogen-deuterium exchange processes to produce the compound in bulk quantities .

Chemical Reactions Analysis

3-Amino-2,2-dimethylpropanamide-d6 can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2,2-dimethylpropanamide-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry . This helps in identifying and characterizing proteins, metabolites, and other biomolecules.

Properties

IUPAC Name

2-(aminomethyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZJXVIXAPOPZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CN)(C(=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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